An In-Depth Technical Guide to 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (H Acid)
An In-Depth Technical Guide to 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (H Acid)
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H acid, stands as a cornerstone intermediate in the synthesis of a vast array of azo dyes. Its unique molecular architecture, featuring strategically positioned amino, hydroxyl, and sulfonic acid groups, imparts a versatile reactivity that has been harnessed for over a century in the coloration of textiles, leather, and paper. Beyond its traditional role in the dye industry, the distinct chemical properties of H acid and its derivatives are drawing increasing interest in the fields of analytical chemistry, materials science, and biomedical research. This guide offers a comprehensive exploration of the chemical and physical properties of H acid, its synthesis and purification, and its diverse applications, providing a critical resource for scientists and researchers seeking to leverage the potential of this important molecule.
Compound Identification and Chemical Structure
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Chemical Name: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
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Common Name: H acid[1]
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Synonyms: 1-Amino-8-naphthol-3,6-disulfonic acid, 8-amino-1-naphthol-3,6-disulfonic acid[1]
The structure of H acid is characterized by a naphthalene core substituted with an amino group at the 4-position, a hydroxyl group at the 5-position, and two sulfonic acid groups at the 2- and 7-positions.
Figure 1: Chemical Structure of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H Acid).
Physicochemical Properties
H acid is typically a solid, appearing as a light beige to gray powder.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Physical State | Solid, Powder | [3] |
| Color | Light beige to beige, gray to brown | [3][4] |
| Melting Point | >300 °C (decomposes) | [3][5] |
| Solubility | Slightly soluble in cold water, readily soluble in hot water and alkaline solutions.[3][6] Low solubility in organic solvents.[4] | |
| pKa (Predicted) | -0.95 ± 0.40 | [3] |
| Density (estimate) | 1.6832 g/cm³ | [3] |
| Refractive Index (estimate) | 1.7640 | [3] |
Solubility Profile
The solubility of H acid is significantly influenced by the presence of two sulfonic acid groups, which enhance its polarity and water solubility.[4] Its solubility is generally low in cold water but increases with temperature. Furthermore, H acid is readily soluble in alkaline solutions, such as sodium hydroxide, due to the formation of its soluble salts.[6] The solubility is also pH-dependent, with increased solubility in acidic conditions due to the protonation of the functional groups.[4]
Spectroscopic Properties
UV-Visible Spectroscopy: The UV-Vis absorption spectrum of H acid is sensitive to the pH of the solution. At a pH of 2.03, it exhibits a maximum absorption at 339 nm.[7] This property makes it potentially useful as a pH indicator in certain applications.[4]
Infrared (IR) Spectroscopy: The IR spectrum of H acid displays characteristic absorption bands corresponding to its various functional groups. Key vibrational frequencies include those for N-H stretching of the amino group, O-H stretching of the hydroxyl group, and the symmetric and asymmetric stretching of the S=O bonds in the sulfonic acid groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of H acid and its derivatives. The aromatic protons and carbons of the naphthalene ring system, as well as the protons of the amino and hydroxyl groups, give rise to characteristic signals in the NMR spectra. A ¹H NMR spectrum for the monosodium salt sesquihydrate is available in the literature.
Synthesis and Purification
The industrial synthesis of H acid is a multi-step process that begins with naphthalene. The key transformations involve sulfonation, nitration, reduction, and hydrolysis.
Figure 2: General synthetic workflow for H acid from naphthalene.
Experimental Protocol: A Generalized Laboratory Synthesis
The following protocol outlines a representative laboratory-scale synthesis of H acid. Disclaimer: This is a generalized procedure and should be performed with appropriate safety precautions by trained personnel.
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Sulfonation: Naphthalene is treated with oleum (fuming sulfuric acid) to introduce multiple sulfonic acid groups onto the naphthalene ring. The reaction temperature and time are critical parameters to control the degree and position of sulfonation.
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Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric acid and sulfuric acid. This step introduces a nitro group onto the ring.
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Reduction: The nitro group is subsequently reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in an acidic medium or through catalytic hydrogenation.
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Hydrolysis (Caustic Fusion): The resulting aminosulfonic acid is subjected to hydrolysis, typically by fusion with sodium hydroxide at elevated temperatures. This step replaces one of the sulfonic acid groups with a hydroxyl group, yielding H acid.
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Purification: The crude H acid is purified to remove impurities and byproducts. A common purification method involves dissolving the crude product in a hot, slightly alkaline solution, treating it with activated charcoal and a filter aid like Celite, and then filtering the hot solution.[3][8] The purified H acid can then be precipitated by acidification.
Chemical Reactivity and Applications
The chemical reactivity of H acid is dictated by the interplay of its amino, hydroxyl, and sulfonic acid functionalities. Its most significant application lies in the synthesis of azo dyes.
Azo Coupling Reactions
H acid is a versatile coupling component in the formation of azo dyes. The site of coupling is pH-dependent:
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Acidic Conditions: In an acidic medium, the diazonium salt couples ortho to the amino group.
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Alkaline Conditions: Under alkaline conditions, coupling occurs ortho to the hydroxyl group.
This dual reactivity allows for the stepwise coupling of two different diazonium salts, leading to the formation of disazo and polyazo dyes with a wide range of colors and properties.[3][8]
Figure 3: Schematic representation of the stepwise azo coupling of H acid.
Other Applications
Beyond its use in dye synthesis, H acid and its derivatives are finding applications in other areas:
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Analytical Reagents: The reactivity of H acid makes it a useful reagent in various analytical methods.
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Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
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Biomedical Research: The fluorescent properties of some H acid derivatives have led to their investigation as probes and labels in biological systems.[9]
Safety and Handling
H acid is considered to be of low acute toxicity. However, it is classified as an irritant to the eyes, respiratory system, and skin.[3][6]
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Hazard Codes: Xi (Irritant)[3]
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Risk Statements: R36/37/38 - Irritating to eyes, respiratory system and skin.[3][6]
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Safety Statements: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing.[3][6]
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling H acid. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H acid) remains a molecule of significant industrial importance, primarily due to its indispensable role in the synthesis of azo dyes. Its rich and tunable reactivity, stemming from the presence of multiple functional groups, continues to be exploited for the creation of a diverse palette of colors. As research expands, the unique properties of H acid are poised to drive innovation in a variety of scientific and technological fields. A thorough understanding of its chemical properties, as detailed in this guide, is essential for its safe and effective utilization in both established and emerging applications.
References
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Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]
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ChemBK. (2024, April 10). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis spectra of H-acid solutions under different pH conditions (concentration: 60 mg/L). Retrieved from [Link]
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LookChem. (n.d.). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid. Retrieved from [Link]
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PubChem. (n.d.). H acid. Retrieved from [Link]
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Chemsrc. (2024, January 4). CAS#:90-20-0 | 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid. Retrieved from [Link]
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Britannica. (n.d.). H acid | chemistry. Retrieved from [Link]
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P&S Chemicals. (n.d.). Product information, H-acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate. Retrieved from [Link]
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LookChem. (n.d.). 4-Hydroxy-5-[(phenylsulphonyl)amino]naphthalene-2,7-disulphonic acid. Retrieved from [Link]
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PubChem. (n.d.). 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:2). Retrieved from [Link]
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WorldOfChemicals. (2013, May 29). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]
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